molecular formula C22H29ClN2O3 B2861862 2-(2,5-dimethyl-1H-indol-3-yl)-N-(3,4,5-trimethoxybenzyl)ethanamine hydrochloride CAS No. 1351589-46-2

2-(2,5-dimethyl-1H-indol-3-yl)-N-(3,4,5-trimethoxybenzyl)ethanamine hydrochloride

Cat. No.: B2861862
CAS No.: 1351589-46-2
M. Wt: 404.94
InChI Key: GMPHCJIOXWJLOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dimethyl-1H-indol-3-yl)-N-(3,4,5-trimethoxybenzyl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C22H29ClN2O3 and its molecular weight is 404.94. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Hydrogen-Bonding Characteristics

The study on the X-ray crystal structure of N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine, a model dimer for benzoxazine-based phenolic resins, sheds light on the potential of such compounds in materials science. The detailed analysis of hydrogen-bonding characteristics in different phases suggests significant implications for understanding and designing novel polymeric materials with desired properties (Dunkers, Zárate, & Ishida, 1996).

Novel Synthesis Approaches

Research into the synthesis of structurally related compounds, such as the preparation of (2R,5S)‐2‐t‐Butyl‐3,5‐Dimethylimidazolidin‐4‐One, underscores the ongoing efforts to develop novel synthetic routes. These efforts enhance the accessibility of complex organic molecules, which can be crucial in pharmaceutical development and materials science (Graham, Horning, & MacMillan, 2012).

Pharmacological Studies

Although your requirements exclude drug use and dosage information, it's noteworthy to mention that research into the pharmacological effects of related compounds provides a basis for understanding their potential therapeutic applications. Such studies contribute to the broader knowledge of receptor interactions and molecular mechanisms underlying their effects, which is essential for developing new medications.

Metabolism and Toxicological Analysis

Investigations into the metabolism and toxicological profiles of psychoactive phenethylamines offer insights into the safety and biological processing of related compounds. Understanding the metabolic pathways and potential toxicities is crucial for assessing the risks and therapeutic potentials of new substances (Kanamori et al., 2002).

Analytical Characterization

The analytical characterization of hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs emphasizes the importance of analytical chemistry in identifying and understanding the properties of novel synthetic compounds. Such research is essential for both regulatory purposes and the development of analytical methods for new substances (Zuba & Sekuła, 2013).

Properties

IUPAC Name

2-(2,5-dimethyl-1H-indol-3-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3.ClH/c1-14-6-7-19-18(10-14)17(15(2)24-19)8-9-23-13-16-11-20(25-3)22(27-5)21(12-16)26-4;/h6-7,10-12,23-24H,8-9,13H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPHCJIOXWJLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCNCC3=CC(=C(C(=C3)OC)OC)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.